N-(2-methoxy-5-nitrophenyl)-4-{[(4-methylphenyl)sulfonyl]amino}benzamide -

N-(2-methoxy-5-nitrophenyl)-4-{[(4-methylphenyl)sulfonyl]amino}benzamide

Catalog Number: EVT-3738140
CAS Number:
Molecular Formula: C21H19N3O6S
Molecular Weight: 441.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Applications
  • Organic synthesis: It can serve as a valuable building block for the synthesis of more complex molecules, particularly those incorporating benzamide, sulfonamide, or nitroarene moieties. []
  • Materials science: Its potential for intermolecular interactions, stemming from the presence of polar functional groups, might be leveraged in the development of novel materials with tailored properties. []

4-Methoxy-N-[(4-methylphenyl)sulfonyl]benzamide

Compound Description: 4-Methoxy-N-[(4-methylphenyl)sulfonyl]benzamide is an organic compound. The crystal structure of this compound reveals that adjacent molecules are linked along the c axis into C(4) chains through strong N—H⋯O hydrogen bonds [].

2-{[(4-Methylphenyl)sulfonyl]amino}phenyl 4-methylbenzenesulfonate

Compound Description: 2-{[(4-Methylphenyl)sulfonyl]amino}phenyl 4-methylbenzenesulfonate is an organic compound. The crystal structure of this compound reveals that it crystallizes as an almost 2:1 mixture of two molecular orientations. This leads to the formation of three types of N-H...O hydrogen-bonded dimers [].

1‐[[(4‐Methylphenyl)sulfonyl]amino]‐pyridinium inner salt

Compound Description: 1‐[[(4‐Methylphenyl)sulfonyl]amino]‐pyridinium inner salt, also known as N-tosylpyridinium imide or N-tosyliminopyridinium ylide, is a chemical compound frequently employed as a dipolarophile and a nitrene transfer reagent [].

DEGA (N-(2,6-dimethylphenyl)-4-[[(diethylamino)acetyl]amino]benzamide)

Compound Description: DEGA is a prodrug that is metabolized to the potent anticonvulsant LY201116 (4-amino-N-(2,6-dimethylphenyl)benzamide) in mice [].

NTRC-824 (N-[(5-{[(4-Methylphenyl)sulfonyl]amino}-3-(trifluoroacetyl)-1H-indol-1-yl)acetyl]-l-leucine)

Compound Description: NTRC-824 is a nonpeptide compound identified as a selective antagonist for the neurotensin receptor type 2 (NTS2) [].

(R) -N- [5- (2- methoxy-2-phenylacetyl) -1,4,5,6-tetrahydro-pyrrolo [3,4-c] pyrazol-3-yl] 4- (4-methylpiperazin-1-yl) benzamide

Compound Description: This compound is known as PHA739358 or Danusertib. The provided patent describes four different synthetic schemes for this compound [].

N -[2-((Substitutedphenyl)amino)pyridin-3-yl]-pyrimidine-4-carboxamides

Compound Description: A series of N -[2-((substitutedphenyl)amino)pyridin-3-yl]-4-methyl-2-(methylthio)pyrimidine-5-carboxamides and N -[2-((substitutedphenyl)amino)pyridin-3-yl]-4-methoxy-2-(methylthio)pyrimidine-5-carboxamides were synthesized and evaluated for their fungicidal activity [].

5-chloro-2- methoxy-N-(2- (4-methoxy-3-ethylamino thiocarbonyl aminosulfonyl phenyl)ethyl) -benzamide sodium salt

Compound Description: This compound is a benzamide derivative for which crystalline forms, preparation methods, and pharmaceutical uses are disclosed [].

N(1‐ethyl‐2‐pyrrolidyl‐methyl)2‐methoxy‐4-iodo‐5‐ethyl sulfonyl benzamide

Compound Description: N(1‐ethyl‐2‐pyrrolidyl‐methyl)2‐methoxy‐4-iodo‐5‐ethyl sulfonyl benzamide is a potent biological analogue for sulpiride. It has been radiolabeled with 125I for use in radioimmunoassays of sulpiride-related compounds [].

(E)-5-benzylidene-2-((4-((5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl)methoxy)phenyl)amino)thiazol-4(5H)-one derivatives

Compound Description: This series of compounds was synthesized by reacting 2-((4-((5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl)methoxy)phenyl)amino)thiazol-4(5H)-one with different aldehydes. Some of these derivatives, particularly compounds 8d and 8f, showed promising antibacterial activity against Gram-negative bacteria compared to the control drug gentamycin [].

N-{5-(4-methylphenyl) diazenyl-4-phenyl-1, 3-thiazol-2-yl}benzamide derivatives

Compound Description: These compounds are benzamide derivatives synthesized from 2-amino-5-(4-methylphenyl)-diazenyl-4-phenyl-1, 3-thiazole. The study focused on their potential antibacterial and antifungal activities [].

(S)-4-amino-5-iodo-2-methoxy-N-(1-azabicyclo[2.2.2]oct-3-yl)benzamide

Compound Description: This compound, known as (S)-iodozacopride, is the active enantiomer of [125I]iodozacopride. It acts as a 5-HT3 receptor antagonist and has been synthesized and radiolabeled for studying 5-HT3 receptor affinity [].

Almorexant, SB-674042 and EMPA

Compound Description: Almorexant is a dual orexin receptor antagonist, while SB-674042 acts as a selective OX1 antagonist and EMPA (N-Ethyl-2-[(6-methoxy-pyridin-3-yl)-(toluene-2-sulfonyl)-amino]-N-pyridin-3-ylmethyl-acetamide) exhibits selective OX2 antagonism [].

4‐amino‐5‐chloro‐N[2‐(diethylamino)ethyl]‐2‐ [(butan‐2‐on‐3‐yl)oxy]‐benzamide hydrochloride (14C‐batanopride)

Compound Description: This compound, 14C‐batanopride, is a radiolabeled form of the benzamide derivative batanopride. It was synthesized in seven steps from 4-amino-2-hydroxy-benzoic acid [].

cis-N-(1-Benzyl-2-methylpyrrolidin-3-yl)-5-chloro-2-methoxy-4-(methylamino)benzamide (YM-09151-2)

Compound Description: YM-09151-2 is a benzamide derivative that exhibits potent neuroleptic activity, significantly higher than both haloperidol and metoclopramide. Notably, it also shows a favorable ratio of antistereotypic activity to cataleptogenicity [].

4-amino-5-chloro-2-methoxy-N-[(2S,4S)-1-ethyl-2-hydroxymethyl-4- pyrrolidinyl]benzamide (TKS159)

Compound Description: TKS159 is a benzamide derivative and the most potent isomer among a series of compounds designed as potential 5-HT4 receptor agonists [, ].

2-chloro-5-[3,6-dihydro-3-methyl-2,6-dioxo-4-(trifluoromethyl)-1-(2H)- pyrimidinyl] -4-fluoro -N-[[methyl-(1-methylethyl)amino]sulfonyl]benzamide

Compound Description: This compound is a phenyluracil derivative for which various crystalline forms and hydrates have been reported. It is used in plant protection formulations [, ].

N-{3-[(Aryl-1-sulfonyl)imino]-6-oxocyclohexa-1,4-diene-1-yl}benzamides

Compound Description: This series of compounds are benzamide derivatives characterized by a cyclohexa-1,4-diene ring with an imino group substituted by an arylsulfonyl moiety [, ]. The research investigated the reactions and biological activities of these compounds.

N-(4-(N-(3-fluorophenyl)sulfamoyl)phenethyl)salicylamide (compound 30)

Compound Description: Compound 30 is a sulfonamide derivative designed as a potential PD-L1 inhibitor. It demonstrated promising activity with more than 50% inhibition in a screening ELISA assay [].

Venetoclax, Venetoclax N-oxide (VNO) and Venetoclax hydroxylamine impurity (VHA)

Compound Description: Venetoclax is a BCL-2 inhibitor used in the treatment of various blood cancers. During oxidative stress degradation, venetoclax can form two potential impurities: venetoclax N-oxide (VNO) and venetoclax hydroxylamine impurity (VHA) [, ].

N-benzothiazol-2-yl benzamide derivatives

Compound Description: This series of compounds was designed and synthesized as potential allosteric activators of human glucokinase, an enzyme involved in glucose metabolism [].

4-(4-methylpiperazin-1-ylmethyl)-N-[4-methyl-3-(4-pyridin-3-yl)pyrimidin-2-ylamino)phenyl]-benzamide

Compound Description: This compound is a potent inhibitor of PDGF receptor tyrosine kinases. It has potential in treating angiotensin II-mediated diseases and is often studied in combination with other anti-hypertensive agents [, ].

2-amino-6-anilino-4-methoxy-5-[(E)-4-nitrobenzylideneamino]pyrimidine dimethyl sulfoxide solvate and 2-amino-6-[methyl(phenyl)amino]-5-[(E)-4-nitrobenzylideneamino]pyrimidin-4(3H)-one dimethyl sulfoxide solvate

Compound Description: These two compounds are isomeric solvates. They highlight the impact of substituent position and conformation on hydrogen bonding and crystal structure [].

2-Amino-4-methoxy-6-phenyl-11H-pyrimido[4,5-b][1,4]benzodiazepine and its analogues

Compound Description: This study explores the crystal structures of 2-Amino-4-methoxy-6-phenyl-11H-pyrimido[4,5-b][1,4]benzodiazepine and its 6-(2-fluorophenyl)-, 6-(3-nitrophenyl)- and 6-(4-methoxyphenyl)- analogues. Despite having almost identical molecular conformations, these compounds exhibit different crystal structures [].

4-amino-5-chloro-2-methoxy-N-[(4-substituted 2-morpholinyl)methyl]-benzamides

Compound Description: This series of compounds was investigated for their potential as gastrokinetic agents. Several compounds, particularly those with isopropyl, isoamyl, neopentyl, 3-(4-chlorophenoxy)-propyl, or pyridylmethyl groups at the N-4 position, exhibited potent activity in promoting gastric emptying [].

N-(5-chloro-2-pyridinyl)-2-[[4-[(dimethylamino) iminomethyl]benzoyl]amino]-5-methoxy-benzamide

Compound Description: This compound is a potent factor Xa inhibitor. The research focuses on developing pharmaceutical salts and polymorphs of this compound to enhance its properties [].

(3-trifluoromethylsulfonyl)-N-[4-methyl-3-(4-pyridin-3-yl-pyrimidin-2-ylamino)-phenyl]benzamide (AN-024)

Compound Description: AN-024 is synthesized using a series of intermediates, starting with 4-methyl-2-nitroaniline [].

3,5‐dichloro‐N‐(4‐((4‐((1,4‐dioxo‐3‐(phenylthio)‐1,4‐dihydronaphthalen‐2‐yl)amino)phenyl)sulfonyl)phenyl)benzamide (compound 5e)

Compound Description: Compound 5e is a 1,4-naphthoquinone derivative synthesized and evaluated for anticancer activity. It exhibited potent cytotoxic activity against three human cancer cell lines (A549, HeLa, and MCF-7) and induced apoptosis in MCF-7 cells [].

2-arylmethylene-4-[4-methoxy-3-methylphenyl]-4-oxobutanhydrazides (2a-c)

Compound Description: This series of hydrazide derivatives was used to synthesize various heterocyclic compounds, including pyridazinones, pyrrolones, and pyrazolones [].

4-(4-fluorophenyl)-N-(4-nitrophenyl)-6-phenylpyrimidin-2-amine (PPA5) and Analogs

Compound Description: PPA5, along with its related phenylpyrimidine derivatives (PPA13, PPA14, PPA15, and PPA17), were studied for their radiosensitizing effects on human lung cancer cells. The study revealed that these compounds influence cell cycle progression and, in particular, PPA15 demonstrated a significant radiosensitizing effect, inhibiting tumor growth when combined with radiation therapy [].

N-[1(S)-[4-[[4-methoxy-2-[(4-methoxyphenyl)sulfonyl]phenyl]-sulfonyl]phenyl]ethyl]methanesulfonamide (Sch.336)

Compound Description: Sch.336 is a triaryl bis-sulfone that acts as a selective inverse agonist for the human cannabinoid CB2 receptor. The compound exhibits anti-inflammatory properties by blocking leukocyte recruitment in vivo [].

N-[(arylmethoxy)phenyl] Derivatives

Compound Description: This research focuses on four series of N-[(arylmethoxy)phenyl] compounds—hydroxamic acids, sulfonyl carboxamides, carboxylic acids, and tetrazoles—developed as LTD4 antagonists for treating asthma and inflammation. It highlights structure-activity relationships within each series and identifies potent compounds like Wy-48,422 (hydroxamic acid), Wy-49,353 (sulfonyl carboxamide), and Wy-49,451 (tetrazole) [].

SB-431542

Compound Description: SB-431542 is a selective inhibitor of the TGF-β type I receptor kinase (ALK5) [].

Properties

Product Name

N-(2-methoxy-5-nitrophenyl)-4-{[(4-methylphenyl)sulfonyl]amino}benzamide

IUPAC Name

N-(2-methoxy-5-nitrophenyl)-4-[(4-methylphenyl)sulfonylamino]benzamide

Molecular Formula

C21H19N3O6S

Molecular Weight

441.5 g/mol

InChI

InChI=1S/C21H19N3O6S/c1-14-3-10-18(11-4-14)31(28,29)23-16-7-5-15(6-8-16)21(25)22-19-13-17(24(26)27)9-12-20(19)30-2/h3-13,23H,1-2H3,(H,22,25)

InChI Key

SBUHECVRXHJDKJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C(=O)NC3=C(C=CC(=C3)[N+](=O)[O-])OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.